2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid
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Overview
Description
2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid typically involves the protection of the piperazine nitrogen with a Boc group followed by the introduction of the acetic acid moiety. One common method involves:
Protection of Piperazine: The piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of Acetic Acid Moiety: The Boc-protected piperazine is then reacted with bromoacetic acid or its ester derivative under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The acetic acid moiety can be oxidized to form corresponding carboxylates or reduced to alcohols.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol can be used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be introduced to the piperazine ring after Boc deprotection.
Major Products
Deprotected Piperazine: Removal of the Boc group yields the free piperazine derivative.
Functionalized Derivatives: Subsequent reactions can introduce various functional groups to the piperazine ring.
Scientific Research Applications
2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Boc-piperazine: Similar in structure but lacks the acetic acid moiety.
Boc-protected amino acids: Used in peptide synthesis, similar protecting group chemistry.
Uniqueness
2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid is unique due to its combination of a Boc-protected piperazine ring and an acetic acid moiety, making it versatile for various synthetic applications .
Properties
CAS No. |
1060813-59-3 |
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Molecular Formula |
C14H26N2O4 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylpiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-10(2)11-8-16(13(19)20-14(3,4)5)7-6-15(11)9-12(17)18/h10-11H,6-9H2,1-5H3,(H,17,18) |
InChI Key |
PERFHBUDLMLREX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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